IRAK inhibitor 3

Description

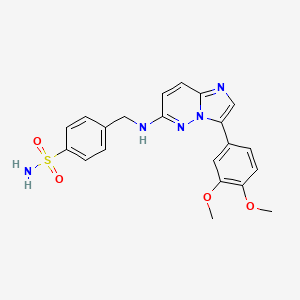

Structure

2D Structure

Properties

IUPAC Name |

4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFVAHVWLNBVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648709 | |

| Record name | 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012343-93-9 | |

| Record name | 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of IRAK Inhibitor 3 (IRAK3/IRAK-M): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Interleukin-1 Receptor-Associated Kinase 3 (IRAK3), also known as IRAK-M. Primarily expressed in monocytes and macrophages, IRAK3 functions as a critical negative regulator of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, playing a pivotal role in dampening the innate immune response and preventing excessive inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of IRAK3's function.

Core Mechanism of Action: Inhibition of Myddosome Signaling

The primary mechanism by which IRAK3 exerts its inhibitory function is by preventing the proper formation and activation of the Myddosome, a key signaling complex in the TLR/IL-1R pathway. Upon receptor activation by pathogen-associated molecular patterns (PAMPs) or cytokines, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 and subsequently IRAK1 or IRAK2. This assembly, known as the Myddosome, is essential for downstream signaling.

IRAK3 intervenes at this critical juncture by interacting with components of the Myddosome, primarily IRAK4 and MyD88.[1][2] This interaction stabilizes the complex, preventing the dissociation of the catalytically active IRAK1 and IRAK4.[3] By holding these kinases within the complex, IRAK3 effectively blocks their subsequent interaction with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase crucial for activating the downstream NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] This blockade of TRAF6 activation is the lynchpin of IRAK3's anti-inflammatory effect.

Structural Basis of Inhibition

Structurally, IRAK3 is a pseudokinase, meaning it has a kinase domain that lacks key catalytic residues and therefore has negligible kinase activity. The crystal structure of the IRAK3 pseudokinase domain reveals a "pseudoactive" conformation that allows it to interact with other proteins but not to phosphorylate them. IRAK3 possesses a death domain (DD) at its N-terminus, which mediates its interactions with other death domain-containing proteins like MyD88 and other IRAK family members. It also has a C-terminal domain that can interact with TRAF6.

A unique feature of IRAK3 is its ability to form a head-to-head dimer, a conformation not observed in other kinases. It has been proposed that IRAK3 dimers can form a higher-order assembly with IRAK4, leading to an allosteric inhibition of IRAK4's kinase activity.

Quantitative Effects on Key Signaling Pathways

The inhibitory action of IRAK3 has been quantified in numerous studies, demonstrating its significant impact on key inflammatory signaling pathways.

Inhibition of NF-κB Activation

IRAK3 potently suppresses the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. This effect has been demonstrated in various cell-based assays.

| Cell Line | Experimental Condition | Measured Parameter | Result | Reference |

| HEK293T | Overexpression of IRAK3 followed by LPS stimulation | NF-κB reporter (luciferase) activity | Significant decrease in NF-κB activity | |

| THP-1 | IRAK3 knockdown followed by LPS stimulation | NF-κB reporter (SEAP) activity | Significant increase in NF-κB activity | |

| THP-1 | Wild-type vs. IRAK3 knockout cells stimulated with LPS | Nuclear translocation of NF-κB p65 | Increased nuclear p65 in knockout cells |

Reduction of Pro-inflammatory Cytokine Production

A direct consequence of IRAK3's inhibition of NF-κB and MAPK signaling is the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

| Cell Line/Model | Experimental Condition | Measured Cytokine | Result | Reference |

| THP-1 | IRAK3 knockdown followed by LPS stimulation | TNF-α and IL-6 | Significant increase in TNF-α and IL-6 secretion | |

| Mouse Macrophages | IRAK3 knockout mice challenged with LPS | TNF-α and IL-6 | Increased serum levels of TNF-α and IL-6 | |

| Human Monocytes | Overexpression of IRAK3 | TNF-α and IL-6 | Decreased production of TNF-α and IL-6 |

The Role of Guanylate Cyclase Activity

A fascinating and unique aspect of IRAK3's mechanism is its intrinsic guanylate cyclase (GC) activity, located within its pseudokinase domain. IRAK3 can produce cyclic guanosine monophosphate (cGMP), and this enzymatic function appears to be involved in its regulatory role. Studies have shown that a point mutation in the GC center of IRAK3 reduces its ability to suppress LPS-induced NF-κB activity. Furthermore, the addition of a cell-permeable cGMP analog can rescue the inhibitory function of this GC-mutant IRAK3. This suggests that the localized production of cGMP by IRAK3 may contribute to the stabilization of the inhibited Myddosome complex or modulate the activity of nearby signaling proteins.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language.

IRAK3 Signaling Pathway

Caption: IRAK3 negatively regulates the TLR/IL-1R signaling pathway.

Experimental Workflow for Assessing IRAK3 Function

Caption: A typical experimental workflow to study IRAK3 function.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of IRAK3.

Co-Immunoprecipitation (Co-IP) for IRAK3-MyD88 Interaction

Objective: To determine if IRAK3 physically interacts with MyD88 within a cellular context.

Protocol:

-

Cell Culture and Lysis:

-

Culture HEK293T or THP-1 cells to 80-90% confluency.

-

Transfect cells with expression vectors for tagged versions of IRAK3 and MyD88 (e.g., FLAG-IRAK3 and HA-MyD88) if endogenous levels are low.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the cleared lysate using a BCA or Bradford assay.

-

Incubate 500-1000 µg of protein lysate with an antibody specific to one of the proteins of interest (e.g., anti-FLAG antibody for FLAG-IRAK3) or a control IgG antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against the other protein of interest (e.g., anti-HA antibody for HA-MyD88) to detect the co-immunoprecipitated protein.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

NF-κB Reporter Assay

Objective: To quantify the effect of IRAK3 on NF-κB transcriptional activity.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and an expression plasmid for IRAK3 or an empty vector control.

-

-

Stimulation:

-

24 hours post-transfection, stimulate the cells with an NF-κB activator, such as LPS (100 ng/mL) or TNF-α (10 ng/mL), for 6-8 hours.

-

-

Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in IRAK3-expressing cells to the control cells to determine the effect of IRAK3 on NF-κB activation.

-

Cytokine Measurement by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Protocol:

-

Cell Culture and Treatment:

-

Plate THP-1 monocytes in a 24-well plate.

-

If using knockdown or knockout cells, seed the appropriate cell lines.

-

Treat the cells with an inflammatory stimulus like LPS (1 µg/mL) for a specified time (e.g., 18-24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human TNF-α ELISA kit).

-

Follow the manufacturer's protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction with a stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

IRAK3 as a Therapeutic Target

The critical role of IRAK3 in regulating inflammation has made it an attractive target for therapeutic intervention. Small molecule inhibitors of IRAK3 are being explored as a means to enhance the immune response in conditions where it is suppressed, such as in certain cancers and chronic infections. Conversely, strategies to enhance IRAK3 function could be beneficial in treating inflammatory and autoimmune diseases.

A notable approach to targeting IRAK3 is the development of proteolysis-targeting chimeras (PROTACs). These molecules are designed to induce the degradation of IRAK3, thereby removing its inhibitory effect on the immune system. Preliminary data has shown that an IRAK3 PROTAC can lead to cereblon-dependent degradation of IRAK3 in THP-1 cells.

Conclusion

IRAK3 is a multifaceted negative regulator of innate immune signaling. Its primary mechanism of action involves the inhibition of Myddosome activation by preventing the dissociation of IRAK1 and IRAK4, thereby blocking downstream NF-κB and MAPK signaling. The structural features of IRAK3, particularly its pseudokinase nature and unique dimerization, are key to its inhibitory function. Furthermore, its intrinsic guanylate cyclase activity adds another layer of complexity to its regulatory role. A thorough understanding of IRAK3's mechanism of action is crucial for the development of novel therapeutics aimed at modulating the inflammatory response in a variety of diseases.

References

- 1. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic review and meta-analyses of interleukin-1 receptor associated kinase 3 (IRAK3) action on inflammation in in vivo models for the study of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IRAK3 in Innate Immunity: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Negative Regulator of Inflammatory Signaling

Interleukin-1 Receptor-Associated Kinase 3 (IRAK3), also known as IRAK-M, stands as a critical checkpoint molecule within the innate immune system. Predominantly expressed in monocytes and macrophages, IRAK3 functions as a potent negative regulator of signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Its primary role is to dampen pro-inflammatory responses, thereby preventing excessive inflammation and maintaining immune homeostasis. Dysregulation of IRAK3 has been implicated in a spectrum of inflammatory diseases, including sepsis and certain cancers, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of the core functions of IRAK3, detailed experimental methodologies for its study, and quantitative data to support further research and drug development endeavors.

Core Function and Signaling Pathways

IRAK3 is a member of the IRAK family of serine/threonine kinases, which also includes the active kinases IRAK1 and IRAK4, and the pseudokinase IRAK2. Unlike its activating counterparts, IRAK3 is a pseudokinase, lacking catalytic activity. Its inhibitory function is primarily executed through its interaction with components of the Myddosome, a key signaling complex formed downstream of TLR/IL-1R activation.

Upon ligand binding to TLRs (excluding TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited, initiating the assembly of the Myddosome complex, which includes IRAK4 and either IRAK1 or IRAK2. This leads to the phosphorylation and activation of IRAK1/4, which then dissociate from the complex to interact with TNF receptor-associated factor 6 (TRAF6). This interaction ultimately triggers downstream signaling cascades, including the activation of NF-κB and MAP kinases, culminating in the production of pro-inflammatory cytokines.

IRAK3 intervenes in this cascade by stably associating with MyD88 and IRAK4, preventing the dissociation of the IRAK1-IRAK4 complex from MyD88. This action effectively sequesters the active kinases, inhibiting their interaction with TRAF6 and thereby halting the downstream inflammatory signaling.

A novel aspect of IRAK3's function is its intrinsic guanylate cyclase activity. IRAK3 can produce cyclic guanosine monophosphate (cGMP), which appears to contribute to its ability to suppress NF-κB activity.

Signaling Pathway Diagram

Caption: IRAK3 negatively regulates the TLR/IL-1R signaling pathway.

Quantitative Data on IRAK3 Function

The inhibitory role of IRAK3 is substantiated by quantitative data from various experimental models, particularly from studies involving IRAK3 knockout (KO) cells and animals. These studies consistently demonstrate that the absence of IRAK3 leads to a hyper-inflammatory phenotype, characterized by increased production of pro-inflammatory cytokines upon stimulation.

Table 1: Effect of IRAK3 Knockout on Cytokine Production in THP-1 Monocytes

| Stimulus | Cytokine | Cell Type | Fold Change (KO vs. WT) | p-value | Reference |

| LPS | TNF-α | THP-1 | Increased | p < 0.0001 | |

| LPS | IL-6 | THP-1 | Increased | p = 0.01 | |

| Crude FNU1 Phage | TNF-α | THP-1 | Increased | p < 0.0001 | |

| Crude FNU1 Phage | IL-6 | THP-1 | Increased | - | |

| LPS (1 µg/mL) | TNF-α | THP-1 | Significantly Increased | p < 0.05 | |

| LPS (1 µg/mL) | IL-6 | THP-1 | Significantly Increased | p < 0.05 |

Table 2: Effect of IRAK3 Knockout on Cytokine Production in Mouse Models

| Stimulus | Cytokine | Model System | Observation | Reference |

| LPS (re-challenge) | Pro-inflammatory cytokines | IRAK3-deficient mice | Elevated production | |

| Bacteria (in vivo) | Inflammatory cytokines | IRAK3 knockout mice | No significant effect in some studies | |

| LPS or Bacteria | TNF-α, IL-6, IL-1β | Septic mice | Markedly inhibited expression with IRAK3 | |

| H. influenzae, K. pneumoniae, S. pneumoniae | TNF-α, IL-6 | IRAK3 knockout mice | No significant effect on protein levels after single challenge | |

| Two-challenge intervention | TNF-α mRNA | IRAK3 knockout mice | Inhibitory effect of IRAK3 confirmed | |

| Two-challenge intervention | TNF-α protein | IRAK3 knockout mice | Inhibitory effect of IRAK3 confirmed |

Table 3: IRAK3 Expression in Immune Cells

| Cell Type | Expression Level | Reference |

| Monocytes | High | |

| Macrophages | High | |

| Dendritic Cells | Expressed |

Key Experimental Protocols

Studying the function of IRAK3 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

CRISPR/Cas9-Mediated Knockout of IRAK3 in THP-1 Cells

This protocol outlines the generation of IRAK3 knockout THP-1 cells, a crucial tool for investigating its function.

Experimental Workflow:

Caption: Workflow for generating IRAK3 knockout THP-1 cells.

Methodology:

-

sgRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the IRAK3 gene using a tool like CHOPCHOP or CRISPOR.

-

Vector Construction: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., lentiCRISPRv2).

-

Lentivirus Production: Co-transfect the sgRNA-containing lentiviral vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a transfection reagent like Lipofectamine 3000.

-

Virus Harvest and Titration: Harvest the viral supernatant 48-72 hours post-transfection, filter it, and determine the viral titer.

-

Transduction of THP-1 Cells: Transduce THP-1 cells with the lentivirus at a multiplicity of infection (MOI) of 0.5 to ensure single viral integration per cell.

-

Selection: 48 hours post-transduction, select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.

-

Validation:

-

Genomic Level: Extract genomic DNA from the selected cells and perform PCR to amplify the targeted region. Confirm the presence of insertions/deletions (indels) by Sanger sequencing and T7 Endonuclease I assay.

-

Protein Level: Confirm the absence of IRAK3 protein expression by Western blotting using a specific anti-IRAK3 antibody.

-

Immunoprecipitation of IRAK3 and Associated Proteins

This protocol is used to isolate IRAK3 and its interacting partners, such as MyD88 and IRAK4, to study the composition of the Myddosome.

Methodology:

-

Cell Lysis: Lyse cells (e.g., THP-1 monocytes stimulated with LPS) with a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Pre-clearing: Pre-clear the cell lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-IRAK3 antibody or an isotype control antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against IRAK3, MyD88, IRAK4, and IRAK1.

In Vitro Kinase Assay for IRAK Family Proteins

While IRAK3 is a pseudokinase, assessing the activity of IRAK1 and IRAK4 in the presence or absence of IRAK3 is crucial to understanding its inhibitory mechanism.

Methodology:

-

Reagents: Use recombinant IRAK1 or IRAK4, a suitable substrate (e.g., myelin basic protein or a specific peptide substrate), ATP, and a kinase assay buffer.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of a test compound (or IRAK3) in the kinase assay buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Measure kinase activity by quantifying the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay, or by detecting substrate phosphorylation using a phospho-specific antibody.

Conclusion and Future Directions

IRAK3 is a well-established negative regulator of innate immune signaling, playing a pivotal role in preventing excessive inflammation. Its unique mode of action, involving the stabilization of the Myddosome complex and its intrinsic guanylate cyclase activity, presents multiple avenues for therapeutic intervention. The development of small molecules or biologics that modulate IRAK3 function could offer novel treatment strategies for a range of inflammatory and autoimmune diseases, as well as certain cancers where an inflammatory microenvironment drives progression. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of targeting IRAK3. Future research should focus on elucidating the precise molecular mechanisms of IRAK3's guanylate cyclase activity and its interplay with other signaling pathways, as well as on the development of specific and potent IRAK3 modulators.

References

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. A systematic review and meta-analyses of interleukin-1 receptor associated kinase 3 (IRAK3) action on inflammation in in vivo models for the study of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.jp [promega.jp]

- 5. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of IRAK3 in Inflammatory Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 Receptor-Associated Kinase 3 (IRAK3), also known as IRAK-M, is a critical negative regulator of inflammatory signaling pathways. Primarily expressed in monocytes and macrophages, IRAK3 plays a pivotal role in the maintenance of immune homeostasis and the resolution of inflammation. Its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer immunotherapy resistance. This in-depth technical guide provides a comprehensive overview of the IRAK3 signaling pathway, its mechanism of action, and its impact on inflammatory responses. This document summarizes key quantitative data, provides detailed experimental methodologies for studying IRAK3, and includes visual diagrams of the signaling cascade and experimental workflows to support researchers and professionals in the field of drug development.

Introduction to IRAK3

Interleukin-1 Receptor-Associated Kinase 3 (IRAK3) is a member of the IRAK family of serine/threonine kinases, which are essential components of the signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1]. Unlike other IRAK family members (IRAK1, IRAK2, and IRAK4) that generally propagate pro-inflammatory signals, IRAK3 functions as a pseudokinase with limited to no catalytic activity and acts as a potent inhibitor of these pathways[2][3].

IRAK3 is a key modulator in the phenomenon of endotoxin tolerance, a state of hyporesponsiveness to subsequent endotoxin challenges, which is crucial for preventing excessive inflammation during sepsis[4][5]. Its expression is induced by inflammatory stimuli, including lipopolysaccharide (LPS), as part of a negative feedback loop to curtail the inflammatory response.

The IRAK3 Signaling Pathway

The canonical TLR/IL-1R signaling pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to their respective receptors. This leads to the recruitment of adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88), which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2. Activated IRAK1/2 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines.

IRAK3 exerts its inhibitory function by preventing the dissociation of the IRAK1-IRAK4 complex from MyD88. By stabilizing this "Myddosome" complex, IRAK3 effectively blocks the interaction of IRAK1 and IRAK2 with TRAF6, thereby halting the downstream signaling cascade and suppressing the production of inflammatory mediators.

Recent studies have also uncovered a novel mechanism of IRAK3 function involving its pseudokinase domain, which possesses a cryptic guanylate cyclase activity. This activity allows IRAK3 to produce cyclic guanosine monophosphate (cGMP), which contributes to the suppression of NF-κB activity.

Quantitative Data on IRAK3 Function

The inhibitory role of IRAK3 on inflammatory cytokine production has been quantified in numerous studies. The following tables summarize the effects of IRAK3 deficiency on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in response to LPS stimulation.

Table 1: Effect of IRAK3 Knockout/Knockdown on TNF-α Production

| Cell Type/Model | Stimulation | Fold Increase in TNF-α (IRAK3 KO/KD vs. WT) | Reference |

| THP-1 Monocytes | LPS | Elevated production (p=0.0001) | |

| Mouse Macrophages | LPS | Increased levels | |

| Mouse Model (in vivo) | LPS (two-challenge) | Significant inhibitory effect of IRAK3 on TNF-α mRNA and protein expression | |

| Human Monocytes | LPS | Significant increase in IRAK3-/- cells |

Table 2: Effect of IRAK3 Knockout/Knockdown on IL-6 Production

| Cell Type/Model | Stimulation | Fold Increase in IL-6 (IRAK3 KO/KD vs. WT) | Reference |

| THP-1 Monocytes | LPS | Elevated production (p=0.01) | |

| Mouse Macrophages | LPS | Increased levels | |

| Mouse Model (in vivo) | LPS (two-challenge) | Inhibitory effect of IRAK3 observed | |

| Human Monocytes | Significant increase in IRAK3-/- cells |

Experimental Protocols

Generation of IRAK3 Knockout Cell Lines using CRISPR-Cas9

This protocol provides a general workflow for creating IRAK3 knockout cell lines, such as the human monocytic cell line THP-1.

Methodology:

-

sgRNA Design: Design two to four single guide RNAs (sgRNAs) targeting the early exons of the IRAK3 gene to ensure a frameshift mutation leading to a premature stop codon. Use online design tools to minimize off-target effects.

-

Vector Construction: Synthesize and clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).

-

Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cells (e.g., THP-1 monocytes) with the lentiviral particles.

-

Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.

-

Single-Cell Cloning: Isolate single cells from the selected population into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.

-

Clone Expansion: Expand the single-cell clones into larger populations.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the expanded clones. Amplify the targeted region of the IRAK3 gene by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).

-

Western Blot Analysis: Confirm the absence of IRAK3 protein expression in the identified knockout clones by Western blot analysis using a validated anti-IRAK3 antibody.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB, a key downstream effector in the IRAK3 signaling pathway.

Methodology:

-

Cell Seeding: Seed HEK293T cells stably expressing a TLR4/MD2/CD14 complex and an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene into 96-well plates.

-

Transfection: Transfect the cells with an expression vector for wild-type IRAK3, a mutant version of IRAK3, or an empty vector control using a suitable transfection reagent.

-

Stimulation: 24 hours post-transfection, stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL).

-

Incubation: Incubate the cells for an additional 24 hours to allow for SEAP expression and secretion.

-

SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.

-

Data Analysis: Normalize the SEAP activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. Compare the NF-κB activity in cells overexpressing IRAK3 to the control cells.

In Vitro Guanylate Cyclase Activity Assay

This assay directly measures the cGMP-producing activity of recombinant IRAK3 protein.

Methodology:

-

Protein Purification: Express and purify recombinant full-length wild-type and mutant IRAK3 proteins.

-

Reaction Setup: Set up the reaction in a buffer containing GTP, MgCl₂ or MnCl₂, and the purified IRAK3 protein.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding EDTA.

-

cGMP Quantification: Measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in pmol cGMP/min/mg protein) and compare the activity of wild-type IRAK3 to that of catalytically inactive mutants.

Conclusion

IRAK3 is a crucial checkpoint in the innate immune response, acting as a brake on TLR and IL-1R-mediated inflammation. Its primary mechanism of action involves stabilizing the Myddosome complex, thereby preventing downstream NF-κB and MAPK activation. The discovery of its intrinsic guanylate cyclase activity adds another layer of complexity to its regulatory function. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of IRAK3 in health and disease, and to explore its potential as a therapeutic target for a range of inflammatory conditions and for enhancing cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. A systematic review and meta-analyses of interleukin-1 receptor associated kinase 3 (IRAK3) action on inflammation in in vivo models for the study of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of IRAK3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 3 (IRAK3), also known as IRAK-M, has emerged as a compelling target in immunology and oncology. Functioning as a pseudokinase, IRAK3 is a critical negative regulator of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Its overexpression is associated with immunosuppression in various cancers and chronic infections. Unlike catalytically active kinases, the pseudokinase nature of IRAK3 presents a significant challenge for the development of traditional small molecule inhibitors. This guide provides a comprehensive overview of the discovery and development of novel therapeutic strategies to modulate IRAK3 function, with a particular focus on the pioneering use of proteolysis-targeting chimeras (PROTACs) to induce its targeted degradation. We will delve into the core biology of IRAK3, the detailed methodologies of key experiments, and the data supporting this innovative approach.

Introduction: The Rationale for Targeting IRAK3

The IRAK family of serine/threonine kinases, comprising IRAK1, IRAK2, IRAK3, and IRAK4, are central players in the innate immune response.[1] Upon activation of TLRs or IL-1Rs by pathogen-associated molecular patterns (PAMPs) or cytokines, a signaling cascade is initiated through the Myddosome complex, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[2]

While IRAK1 and IRAK4 are active kinases that propagate the inflammatory signal, IRAK3 acts as a crucial brake on this pathway.[3][4] Expressed predominantly in monocytes and macrophages, IRAK3 inhibits the dissociation of IRAK1 and IRAK4 from the Myddosome, thereby preventing downstream signaling. This negative regulatory role is vital in preventing excessive inflammation. However, in the context of cancer, tumor cells can exploit this mechanism to create an immunosuppressive microenvironment, hindering the anti-tumor immune response. The ablation of IRAK3 function has been shown to enhance anti-tumor immunity, making it an attractive therapeutic target.

The primary challenge in drugging IRAK3 lies in its classification as a pseudokinase, lacking the catalytic activity required for traditional kinase inhibitors to be effective. This has spurred the exploration of alternative therapeutic modalities, with targeted protein degradation using PROTACs showing significant promise.

The PROTAC Approach for IRAK3 Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade a target protein. A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This approach is particularly well-suited for targeting pseudokinases like IRAK3, as it does not depend on inhibiting catalytic activity but rather on inducing the protein's removal.

Discovery of Selective IRAK3 Degraders

Recent breakthroughs have led to the discovery of the first potent and selective IRAK3 degraders. These efforts have primarily focused on developing PROTACs that recruit the Cereblon (CRBN) E3 ligase.

A significant advancement in the field was the discovery of "PROTAC 23". This molecule was developed by repurposing a byproduct from an IRAK4 inhibitor discovery program that demonstrated selective binding to IRAK3. This IRAK3-binding moiety was then linked to a CRBN ligand.

Chemical Structure of IRAK3 Degrader 23:

Note: The precise chemical structure of proprietary compounds may not always be publicly disclosed. The following is a representative conceptual structure based on available information.

A key publication describes the chemical name of IRAK3 Degrader 23 as: 2-(2,6-Dioxo-3-piperidyl)-5-[4-[2-[1-[4-[4-[cis-4-[(5-isopropylpyrrolo[2,1-f]triazin-4-yl)amino]cyclohexyl]-piperazin-1-yl]-4-oxo-butanoyl]-4-piperidyl]ethyl]piperazin-1-yl]-isoindoline-1,3-dione.

Another notable discovery is "Degradomer D-1", which also demonstrates selective proteasomal degradation of IRAK3. The development of D-1 further validates the feasibility of the targeted degradation approach for IRAK3.

Quantitative Data on IRAK3 Degraders

The efficacy of IRAK3 degraders is quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Off-target Effects (IC50, nM) | Reference |

| PROTAC 23 | THP-1 | 2 | 98 | CDK11 (16), CDK8 (36), TRKC (100), GSG2 (110) | |

| Degradomer D-1 | Monocyte-derived dendritic cells | - | - | Data not publicly available |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the discovery and characterization of IRAK3 inhibitors and degraders.

Synthesis of IRAK3 PROTACs

The synthesis of IRAK3 PROTACs involves multi-step organic chemistry procedures. A general workflow is as follows:

-

Synthesis of the IRAK3-binding moiety: This is often derived from a known kinase inhibitor scaffold with modifications to enhance selectivity for IRAK3.

-

Synthesis of the E3 ligase ligand: Pomalidomide or thalidomide analogues are commonly used to recruit the CRBN E3 ligase.

-

Linker attachment: A flexible linker, often a polyethylene glycol (PEG) chain of varying length, is attached to either the IRAK3 binder or the E3 ligase ligand.

-

Final conjugation: The two ligand-linker fragments are coupled to generate the final PROTAC molecule.

Detailed synthetic schemes and characterization data can be found in the supplementary information of the primary research articles.

IRAK3 Degradation Assay (Western Blot)

This assay is used to quantify the reduction in IRAK3 protein levels following treatment with a degrader.

-

Cell Culture and Treatment:

-

Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate.

-

Treat cells with varying concentrations of the IRAK3 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for human IRAK3 (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the IRAK3 band intensity to the loading control.

-

Calculate the percentage of IRAK3 degradation relative to the vehicle-treated control.

-

Functional Cellular Assay: LPS-Stimulated Cytokine Release

This assay assesses the functional consequences of IRAK3 degradation by measuring the production of downstream cytokines.

-

Cell Differentiation and Treatment:

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 20 µM) for 24 hours.

-

Wash the cells to remove PMA and incubate in fresh medium.

-

Treat the differentiated cells with the IRAK3 degrader or vehicle control for the desired time.

-

-

LPS Stimulation:

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1-100 ng/mL) for a specified period (e.g., 6-24 hours) to activate the TLR4 signaling pathway.

-

-

Supernatant Collection:

-

Collect the cell culture supernatant.

-

-

Cytokine Quantification (ELISA):

-

Measure the concentration of cytokines, such as IL-12p40, TNF-α, or IL-6, in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add the collected supernatants and standards to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-HRP.

-

Add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration based on the standard curve.

-

CRISPR/Cas9-Mediated IRAK3 Knockout

This technique is used to validate the on-target effects of IRAK3 degraders by genetically ablating the IRAK3 gene.

-

Guide RNA Design and Synthesis:

-

Design single-guide RNAs (sgRNAs) targeting a specific exon of the IRAK3 gene.

-

-

Ribonucleoprotein (RNP) Complex Formation:

-

Complex the sgRNAs with Cas9 nuclease to form RNP complexes.

-

-

Transfection:

-

Transfect THP-1 cells or primary human monocytes with the RNP complexes using electroporation.

-

-

Validation of Knockout:

-

Confirm the knockout of the IRAK3 gene at the protein level by Western blot analysis.

-

Signaling Pathways and Experimental Workflows

IRAK3 Signaling Pathway

The following diagram illustrates the central role of IRAK3 as a negative regulator in the TLR/IL-1R signaling pathway.

References

- 1. Discovery of Proteolysis-Targeting Chimera Molecules that Selectively Degrade the IRAK3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutations in the Vicinity of the IRAK3 Guanylate Cyclase Center Impact Its Subcellular Localization and Ability to Modulate Inflammatory Signaling in Immortalized Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The IRAK-M death domain: a tale of three surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]

biological function of IRAK-M pseudokinase

An In-depth Technical Guide to the Biological Function of IRAK-M Pseudokinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase-M (IRAK-M), also known as IRAK3, is a member of the IRAK family of serine/threonine kinases that play a critical role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Unlike other IRAK family members, IRAK-M is a pseudokinase, meaning it lacks catalytic activity due to the absence of a critical aspartate residue in its kinase subdomain.[1][3] Primarily expressed in monocytes and macrophages, IRAK-M functions as a key negative regulator of innate immunity, preventing excessive inflammation and maintaining immune homeostasis.[4] Its expression is induced by TLR stimulation, forming a negative feedback loop. This guide provides a comprehensive overview of the biological functions of IRAK-M, its role in signaling and disease, and detailed methodologies for its study.

Core Biological Function and Signaling Pathways

IRAK-M exerts its primary biological function by modulating the TLR/IL-1R signaling cascade. This pathway is central to the innate immune response, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.

Negative Regulation of TLR/IL-1R Signaling

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK family members to form a complex known as the Myddosome. IRAK-M negatively regulates this pathway through several mechanisms:

-

Inhibition of IRAK/TRAF6 Complex Formation: IRAK-M prevents the dissociation of IRAK-1 and IRAK-4 from MyD88. This inhibition is crucial as the dissociation is a necessary step for the subsequent formation of the IRAK-TRAF6 complex, which is a key downstream signaling event leading to the activation of NF-κB and MAP kinases.

-

Stabilization of the Myddosome: By preventing the dissociation of IRAK-1 and IRAK-4, IRAK-M effectively stabilizes an inactive form of the Myddosome complex.

-

Stabilization of MKP-1: IRAK-M can stabilize MAPK phosphatase 1 (MKP-1), which is responsible for dephosphorylating and inactivating p38 MAPK, thereby attenuating a key inflammatory signaling pathway.

Atypical Pro-inflammatory Signaling

Paradoxically, IRAK-M can also mediate a second, delayed wave of NF-κB activation. This pathway is MEKK3-dependent and TAK1-independent. The IRAK-M-mediated NF-κB activation specifically induces the expression of inhibitory molecules such as SOCS1, A20, and IκBα, which contribute to the overall anti-inflammatory effect and the establishment of endotoxin tolerance.

Interaction with IRAK-2 and Translational Control

IRAK-M has been shown to specifically interact with IRAK-2, but not IRAK-1. This interaction inhibits the translational control of pro-inflammatory cytokines, providing another layer of negative regulation on the inflammatory response.

Role of IRAK-M in Health and Disease

The regulatory function of IRAK-M is critical in a variety of physiological and pathological contexts.

Immune Homeostasis and Endotoxin Tolerance

IRAK-M is a key molecule in maintaining immune homeostasis by preventing an overzealous inflammatory response to stimuli. It is also essential for the phenomenon of endotoxin tolerance, a state of hyporesponsiveness to subsequent endotoxin challenges after an initial exposure, which protects the host from septic shock. In IRAK-M deficient mice, endotoxin tolerance is significantly reduced.

Cancer

The role of IRAK-M in cancer is complex. While its anti-inflammatory properties might suppress chronic inflammation-driven tumorigenesis, it can also compromise anti-tumor immunity. IRAK-M deficient mice have been shown to be resistant to tumor growth, with enhanced proliferation and activation of T and B cells, and increased phagocytic function of macrophages. This suggests that inhibiting IRAK-M could be a potential strategy to enhance anti-tumor immune responses.

Asthma and Allergic Inflammation

In the context of asthma, IRAK-M's role appears to be dependent on the phase of the allergic response. In acute models of ovalbumin (OVA)-induced airway inflammation, IRAK-M deficiency exacerbates the condition, leading to increased inflammatory cell infiltration and Th2/Th17 deviation. However, in chronic models, IRAK-M deficiency can lead to reduced inflammation. Genetic studies have linked IRAK-M polymorphisms to susceptibility to adult-onset asthma.

Sepsis

During the early stages of sepsis, the expression of IRAK-M is beneficial as it limits the overwhelming systemic inflammation that can lead to tissue damage and organ failure.

Age-Related Macular Degeneration (AMD)

Recent studies have implicated IRAK-M in the pathogenesis of AMD. IRAK-M expression has been found to decrease with age in the retinal pigment epithelium (RPE), and this decline is more pronounced in individuals with AMD.

Quantitative Data on IRAK-M Function

The following tables summarize quantitative data from various studies on IRAK-M.

Table 1: IRAK-M Gene Expression Changes in Response to Stimuli

| Cell Type/Tissue | Stimulus | Fold Change in IRAK-M mRNA | Reference |

| Mouse Lungs | Ovalbumin (acute model) | ~50-fold increase | |

| Mouse Lungs | Ovalbumin (chronic model) | ~100-fold increase | |

| Human Monocytes | LPS (10 or 100 ng/ml) | ~3-fold increase at 6 hours |

Table 2: Effects of IRAK-M Deficiency on Cytokine and Cell Populations in a Mouse Model of Allergic Airway Inflammation (OVA-induced)

| Parameter | Wild-Type (WT) | IRAK-M Knockout (KO) | Significance | Reference |

| BAL Fluid Cell Counts | ||||

| Total Inflammatory Cells | Lower | Higher | P < 0.05 | |

| Eosinophils (%) | Lower | Higher | P < 0.05 | |

| Th2 Cells (%) | Lower | Higher | P < 0.05 | |

| B Cells (%) | Lower | Higher | P < 0.05 | |

| Lung Homogenate Cytokines | ||||

| IL-17A | Lower | Higher | P < 0.05 | |

| IL-33 | Lower | Higher | P < 0.05 | |

| TSLP | Lower | Higher | P < 0.05 | |

| Lung Dendritic Cell Costimulatory Molecules | ||||

| OX40L | Lower | Higher | P < 0.05 | |

| CD273 | Higher | Lower | P < 0.05 |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of IRAK-M. Below are outlines of key experimental protocols.

Generation of IRAK-M Knockout Mice

Objective: To create a mouse model lacking functional IRAK-M to study its in vivo function.

Methodology:

-

Targeting Vector Construction: A targeting vector is designed to replace a critical region of the Irak3 gene (e.g., exons encoding the kinase domain) with a selection cassette, such as a neomycin resistance gene flanked by loxP sites.

-

ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells. Positive selection (e.g., with G418) is used to isolate cells that have incorporated the vector.

-

Screening for Homologous Recombination: Southern blotting or PCR is used to screen for ES cell clones in which the targeting vector has integrated into the correct genomic locus via homologous recombination.

-

Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.

-

Generation of Chimeric Mice and Germline Transmission: Chimeric offspring are identified (e.g., by coat color) and bred with wild-type mice to test for germline transmission of the targeted allele.

-

Generation of Homozygous Knockouts: Heterozygous offspring are interbred to produce homozygous IRAK-M knockout mice.

-

Confirmation of Knockout: The absence of IRAK-M protein is confirmed by Western blot analysis of tissues from homozygous knockout mice.

siRNA-mediated Knockdown of IRAK-M in Macrophages

Objective: To transiently reduce the expression of IRAK-M in macrophages to study its function in vitro.

Methodology:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured under standard conditions.

-

siRNA Transfection:

-

Cells are seeded to achieve a target confluency (e.g., 70-80%).

-

IRAK-M specific siRNA and a non-targeting control siRNA are complexed with a transfection reagent (e.g., Lipofectamine RNAiMAX or Interferin) according to the manufacturer's instructions.

-

The siRNA-lipid complexes are added to the cells and incubated for a specified period (e.g., 4-24 hours).

-

-

Post-transfection Incubation: The medium is replaced, and cells are incubated for an additional 24-48 hours to allow for IRAK-M protein depletion.

-

Experimental Treatment: Cells are then stimulated with ligands such as LPS to assess the effect of IRAK-M knockdown on inflammatory responses.

-

Assessment of Knockdown Efficiency: The reduction in IRAK-M mRNA and protein levels is quantified by qRT-PCR and Western blot, respectively.

Co-immunoprecipitation (Co-IP) of IRAK Family Members

Objective: To investigate the physical interaction between IRAK-M and other proteins, such as IRAK-1, IRAK-2, and MyD88.

Methodology:

-

Cell Lysis: Cells are lysed in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: The cell lysate is incubated with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-IRAK-M) or a control IgG overnight at 4°C.

-

Immune Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the immune complexes.

-

Washing: The beads are washed several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the "prey" protein (e.g., anti-IRAK-2) and the "bait" protein to confirm a successful pulldown.

Drug Development and Therapeutic Targeting

Given its central role in regulating inflammation, IRAK-M is an attractive target for therapeutic intervention.

-

Inhibition of IRAK-M: In diseases where a robust immune response is desired, such as cancer and certain infections, inhibiting IRAK-M could be beneficial. While there are no specific IRAK-M inhibitors in clinical use, several compounds that target upstream (e.g., MyD88 inhibitors) or downstream components of the TLR pathway can indirectly affect IRAK-M function.

-

Upregulation of IRAK-M: In chronic inflammatory and autoimmune diseases, enhancing the function or expression of IRAK-M could be a therapeutic strategy. For instance, glucocorticoids, a common anti-inflammatory treatment, have been shown to induce IRAK-M expression. Nicotine has also been shown to upregulate IRAK-M expression in human macrophages via α7 nicotinic receptors.

Conclusion

IRAK-M is a multifaceted pseudokinase that acts as a critical checkpoint in the innate immune system. Its primary role as a negative regulator of TLR/IL-1R signaling is essential for preventing excessive inflammation and maintaining immune homeostasis. However, its ability to also induce a pro-inflammatory response that leads to the expression of inhibitory genes highlights the complexity of its function. The dysregulation of IRAK-M is implicated in a wide range of diseases, making it a promising target for the development of novel therapeutics aimed at modulating the immune response. A thorough understanding of its biological functions and the use of precise experimental methodologies are paramount for advancing research and drug development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | Semantic Scholar [semanticscholar.org]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

IRAK3: A Pivotal Negative Regulator in TLR Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The innate immune system relies on the Toll-like receptor (TLR) family to recognize pathogen-associated molecular patterns (PAMPs) and initiate a rapid inflammatory response. This signaling cascade, while crucial for host defense, must be tightly controlled to prevent excessive inflammation and tissue damage. Interleukin-1 receptor-associated kinase 3 (IRAK3), also known as IRAK-M, has emerged as a critical checkpoint in this pathway, functioning as a key negative regulator of TLR signaling.[1][2][3] Primarily expressed in monocytes and macrophages, IRAK3 plays a vital role in establishing endotoxin tolerance and maintaining immune homeostasis.[1][4] This guide provides a comprehensive technical overview of IRAK3's function, the experimental methodologies used to study it, and quantitative data illustrating its impact on inflammatory responses.

Core Mechanism of IRAK3-Mediated Inhibition

IRAK3 is a unique member of the IRAK family as it is considered a pseudokinase, lacking significant catalytic activity. Its inhibitory function is primarily structural. Following TLR activation by a ligand (e.g., lipopolysaccharide [LPS]), the adaptor protein MyD88 is recruited to the receptor, forming the scaffold for a large signaling complex known as the Myddosome. This complex recruits and activates other IRAK family members, IRAK4 and IRAK1.

The central mechanism of IRAK3's negative regulation is its ability to stabilize the Myddosome complex. IRAK3 prevents the dissociation of the active kinases IRAK1 and IRAK4 from MyD88. This action sterically hinders the interaction between IRAK1 and TNF receptor-associated factor 6 (TRAF6), a crucial step for downstream signaling. By blocking the formation of the IRAK1-TRAF6 complex, IRAK3 effectively halts the signaling cascade that leads to the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are responsible for inducing the expression of pro-inflammatory cytokines.

Furthermore, TLR activation induces the upregulation of IRAK3 expression in an NF-κB-dependent manner, establishing a negative feedback loop that helps to terminate the inflammatory signal and contributes to the phenomenon of endotoxin tolerance, a state of hyporesponsiveness to subsequent endotoxin challenges.

Below is a diagram illustrating the inhibitory role of IRAK3 in the MyD88-dependent TLR signaling pathway.

Quantitative Data on IRAK3 Function

The inhibitory effect of IRAK3 on TLR-mediated inflammation has been quantified in numerous studies. The following tables summarize key findings from experiments using IRAK3 knockout (KO) models.

Table 1: Effect of IRAK3 Knockout on Pro-inflammatory Cytokine Production in THP-1 Monocytes

| Cell Line | Stimulus (LPS) | Cytokine | Concentration (pg/mL, Median) | Fold Change (KO vs. WT) | p-value | Reference |

| Wildtype (WT) | 1 µg/mL | TNF-α | 55.51 | - | - | |

| IRAK3 KO | 1 µg/mL | TNF-α | 150.20 | ~2.7x | < 0.0001 | |

| Wildtype (WT) | 1 µg/mL | IL-6 | 38.65 | - | - | |

| IRAK3 KO | 1 µg/mL | IL-6 | 131.50 | ~3.4x | 0.01 |

This table shows that in the absence of IRAK3, LPS stimulation leads to a significantly higher production of the pro-inflammatory cytokines TNF-α and IL-6.

Table 2: Effect of cGMP Analog on Cytokine Production in WT vs. IRAK3 Knockout THP-1 Cells

| Cell Line | Stimulus | 8-Br-cGMP (cGMP analog) | Cytokine | % of LPS Control | p-value | Reference |

| Wildtype (WT) | 1 µg/mL LPS | 0 | TNF-α | 100% | - | |

| Wildtype (WT) | 1 µg/mL LPS | 0.1 nM | TNF-α | ~75% | < 0.05 | |

| IRAK3 KO | 1 µg/mL LPS | 0 | TNF-α | ~220% | < 0.05 | |

| IRAK3 KO | 1 µg/mL LPS | 0.1 nM | TNF-α | ~220% | Not Significant | |

| Wildtype (WT) | 1 µg/mL LPS | 0 | IL-6 | 100% | - | |

| Wildtype (WT) | 1 µg/mL LPS | 0.1 nM | IL-6 | ~70% | < 0.05 | |

| IRAK3 KO | 1 µg/mL LPS | 0 | IL-6 | ~180% | < 0.05 | |

| IRAK3 KO | 1 µg/mL LPS | 0.1 nM | IL-6 | ~180% | Not Significant |

This table demonstrates that while a cGMP analog can suppress LPS-induced cytokine production in wildtype cells, it has no effect in IRAK3 knockout cells, suggesting a link between IRAK3's function and cGMP signaling.

Experimental Protocols

Investigating the function of IRAK3 involves a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Protocol 1: Generation of IRAK3 Knockout Mice via CRISPR/Cas9

This protocol outlines the generation of a whole-body IRAK3 knockout mouse model.

1. Design and Synthesis of sgRNAs:

- Identify the target exons of the Irak3 gene. Targeting early exons is recommended to ensure a null allele.

- Use a CRISPR design tool (e.g., CHOPCHOP, CRISPOR) to design two single guide RNAs (sgRNAs) that flank the critical genomic region. Select sgRNAs with high on-target scores and low off-target predictions.

- Synthesize the selected sgRNAs and the Cas9 mRNA. Commercially available synthesis kits or services are recommended for high purity.

2. Microinjection into Zygotes:

- Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain).

- Prepare the microinjection mixture containing Cas9 mRNA (e.g., 100 ng/µL) and sgRNAs (e.g., 50 ng/µL each) in an appropriate injection buffer.

- Microinject the CRISPR/Cas9 mixture into the cytoplasm or pronucleus of the fertilized mouse zygotes.

- Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

3. Genotyping and Founder Identification:

- After birth, obtain genomic DNA from tail biopsies of the resulting pups (F0 generation).

- Perform PCR using primers that flank the targeted region of the Irak3 gene.

- Analyze the PCR products by agarose gel electrophoresis. A successful deletion will result in a smaller PCR product compared to the wildtype allele.

- Confirm the precise deletion and absence of off-target mutations by Sanger sequencing of the PCR products.

4. Breeding and Colony Establishment:

- Breed the identified F0 founder mice with wildtype mice to generate F1 offspring.

- Genotype the F1 generation to confirm germline transmission of the knockout allele.

- Intercross heterozygous F1 mice to generate homozygous IRAK3 knockout mice (Irak3-/-) for experimental use.

Protocol 2: NF-κB Reporter Assay

This assay quantifies the effect of IRAK3 expression on NF-κB activation following TLR stimulation.

1. Cell Culture and Transfection:

- Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density of ~3 x 104 cells per well one day before transfection.

- Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine) with the following plasmids:

- An NF-κB-dependent firefly luciferase reporter plasmid.

- A constitutively active Renilla luciferase plasmid (for normalization).

- A TLR4 expression plasmid (and its co-receptors MD-2/CD14).

- Either an IRAK3 expression plasmid or an empty vector control.

2. Stimulation:

- Approximately 24 hours post-transfection, stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for TLR4) for 6-8 hours. Include an unstimulated control.

3. Cell Lysis and Luciferase Measurement:

- Wash the cells once with PBS.

- Add 20-50 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

- Use a dual-luciferase assay system. Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a plate luminometer.

- Subsequently, add the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the Renilla luminescence.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

- Calculate the fold induction of NF-κB activity by dividing the normalized luciferase values of stimulated samples by those of unstimulated samples.

- Compare the fold induction between cells expressing IRAK3 and the empty vector control. A significant reduction in fold induction in the IRAK3-expressing cells indicates negative regulation.

Protocol 3: Cytokine Quantification by ELISA

This protocol measures the secretion of pro-inflammatory cytokines from macrophages to assess the functional consequence of IRAK3 expression.

1. Cell Culture and Stimulation:

- Isolate bone marrow-derived macrophages (BMDMs) from IRAK3 KO and wildtype mice, or use immortalized macrophage cell lines like THP-1 (WT vs. IRAK3 KO).

- Plate the cells in a 24-well plate at a density of 5 x 105 cells per well and allow them to adhere.

- Stimulate the cells with a TLR agonist (e.g., 1 µg/mL LPS) for a specified time course (e.g., 4, 8, or 18 hours).

2. Supernatant Collection:

- Following stimulation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells.

- Carefully collect the cell culture supernatants and store them at -80°C until analysis.

3. ELISA Procedure:

- Use commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6).

- Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

- Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours.

- Add standards and diluted cell supernatants to the wells and incubate for 2 hours at room temperature.

- Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour.

- Wash the plate and add Avidin-HRP conjugate. Incubate for 30 minutes.

- Wash the plate and add the TMB substrate. Allow the color to develop.

- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

4. Data Analysis:

- Measure the absorbance at 450 nm using a microplate reader.

- Generate a standard curve using the known concentrations of the standards.

- Calculate the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.

- Compare the cytokine concentrations between the IRAK3 KO and wildtype samples.

The workflow for a typical experiment comparing wildtype and IRAK3 KO cells is depicted below.

Conclusion and Future Directions

IRAK3 is unequivocally a central negative regulator of TLR signaling, acting as a molecular brake to prevent runaway inflammation. Its unique mechanism of stabilizing the Myddosome complex makes it a distinct and critical component of immune homeostasis. The hyper-inflammatory phenotype observed in IRAK3-deficient models underscores its protective role.

For drug development professionals, IRAK3 presents a compelling target. Inhibiting IRAK3 could be a strategy to boost immune responses in contexts where they are suppressed, such as in cancer immunotherapy or chronic infections. Conversely, enhancing IRAK3 function or expression could be a therapeutic approach for chronic inflammatory and autoimmune diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricate biology of IRAK3 and its potential as a therapeutic target. Future research will likely focus on the development of small molecules or biologics that can specifically modulate IRAK3's interaction with the Myddosome, offering a new frontier in the treatment of immune-related disorders.

References

- 1. promega.com [promega.com]

- 2. A systematic review and meta-analyses of interleukin-1 receptor associated kinase 3 (IRAK3) action on inflammation in in vivo models for the study of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A systematic review and meta-analyses of interleukin-1 receptor associated kinase 3 (IRAK3) action on inflammation in in vivo models for the study of sepsis | PLOS One [journals.plos.org]

- 4. elkbiotech.com [elkbiotech.com]

Downstream Targets of IRAK3 Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 3 (IRAK3), also known as IRAK-M, is a serine/threonine kinase that plays a pivotal, yet complex, role in the regulation of innate immune responses. Primarily expressed in monocytes and macrophages, IRAK3 functions as a critical negative regulator of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Unlike other members of the IRAK family that propagate inflammatory signals, IRAK3 acts as a brake, preventing excessive inflammation and maintaining immune homeostasis.[2][3] Modulation of IRAK3 activity, therefore, presents a promising therapeutic strategy for a range of inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the known downstream targets of IRAK3 modulation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Signaling Pathways Modulated by IRAK3

IRAK3 exerts its regulatory function primarily by interfering with the assembly and signaling of the Myddosome, a key protein complex formed downstream of TLR and IL-1R activation.[4] This complex is essential for the activation of two major downstream signaling cascades: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

The Myddosome Complex and IRAK3's Mechanism of Inhibition

Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4, IRAK1, and/or IRAK2 to form the Myddosome. This leads to the phosphorylation and activation of IRAK1 and IRAK2, which then dissociate from the complex to interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction is a critical step for the activation of both NF-κB and MAPK signaling.

IRAK3 inhibits this cascade by preventing the dissociation of IRAK1 and IRAK2 from the Myddosome complex. By stabilizing the Myddosome, IRAK3 effectively sequesters IRAK1 and IRAK2, thereby blocking their interaction with TRAF6 and inhibiting downstream signaling.

Downstream Molecular Targets of IRAK3 Modulation

Modulation of IRAK3 activity leads to significant changes in the expression and activation of a multitude of downstream molecules. The following tables summarize quantitative data from key studies investigating the effects of IRAK3 knockout or inhibition.

Table 1: Impact of IRAK3 Knockout on NF-κB and MAPK Signaling Pathways

| Target Protein | Experimental System | Method | Fold Change (KO vs. WT) | P-value | Reference |

| NF-κB Pathway | |||||

| Phospho-NF-κB p65 | LPS-stimulated THP-1 monocytes | Western Blot | ↑ 2.5 | < 0.01 | |

| NF-κB Reporter Activity | LPS-stimulated HEK293-TLR4 cells | Luciferase Assay | ↑ 3.2 | < 0.001 | |

| MAPK Pathway | |||||

| Phospho-ERK1/2 | LPS-stimulated primary human monocytes | Phospho-proteomics | ↑ 1.8 | < 0.05 | |

| Phospho-p38 | LPS-stimulated bone marrow-derived macrophages (BMDMs) | Western Blot | ↑ 2.1 | < 0.01 | |

| Phospho-JNK | LPS-stimulated primary human monocytes | Phospho-proteomics | ↑ 1.6 | < 0.05 |

Table 2: Effect of IRAK3 Knockout on Pro-inflammatory Cytokine and Chemokine Expression

| Gene/Protein | Experimental System | Method | Fold Change (KO vs. WT) | P-value | Reference |

| TNFα (mRNA) | LPS-stimulated BMDMs | qPCR | ↑ 4.1 | < 0.001 | |

| TNFα (protein) | LPS-stimulated THP-1 monocytes | ELISA | ↑ 3.8 | < 0.01 | |

| IL-6 (mRNA) | LPS-stimulated BMDMs | qPCR | ↑ 5.2 | < 0.001 | |

| IL-6 (protein) | LPS-stimulated THP-1 monocytes | ELISA | ↑ 4.5 | < 0.01 | |

| CXCL10 (protein) | LPS-stimulated primary human monocytes | Cytokine Array | ↑ 2.9 | < 0.05 | |

| IL-1β (protein) | LPS-stimulated primary human monocytes | Cytokine Array | ↑ 2.3 | < 0.05 |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide, based on established protocols and specific adaptations for IRAK3 research.

Co-Immunoprecipitation (Co-IP) to Detect IRAK3-Myddosome Interaction

This protocol is designed to verify the interaction between IRAK3 and components of the Myddosome complex, such as IRAK1 and IRAK4.

Materials:

-

THP-1 human monocytic cell line

-

Lipopolysaccharide (LPS)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Anti-IRAK3 antibody (for immunoprecipitation)

-

Anti-IRAK1 antibody (for Western blot)

-

Anti-IRAK4 antibody (for Western blot)

-

Normal rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Culture and Stimulation: Culture THP-1 cells to a density of 1-2 x 10^6 cells/mL. Stimulate with 100 ng/mL LPS for 30 minutes to induce Myddosome formation.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Pre-clearing: Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add 2-5 µg of anti-IRAK3 antibody or normal rabbit IgG and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with Co-IP Lysis/Wash Buffer.

-

Elution: Elute the protein complexes from the beads by resuspending in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-IRAK1 and anti-IRAK4 antibodies to detect co-immunoprecipitated proteins.

NF-κB Luciferase Reporter Assay

This assay quantifies the effect of IRAK3 modulation on NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably expressing TLR4 (HEK-Blue™ hTLR4)

-

pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

pRL-TK plasmid (Renilla luciferase for normalization)

-

IRAK3 expression plasmid or siRNA targeting IRAK3

-

Lipofectamine 3000 or similar transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293-TLR4 cells with the pNF-κB-Luc reporter plasmid, the pRL-TK normalization plasmid, and either an IRAK3 expression plasmid or IRAK3 siRNA.

-

Stimulation: 24-48 hours post-transfection, stimulate the cells with 100 ng/mL LPS for 6-8 hours.

-

Cell Lysis: Wash cells with PBS and lyse using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-